5-(3-Fluorophenyl)-2-formylphenol
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Overview
Description
5-(3-Fluorophenyl)-2-formylphenol: is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a formyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and phenol.
Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzaldehyde reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(3-Fluorophenyl)-2-carboxyphenol.
Reduction: 5-(3-Fluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Fluorophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenolic compounds. It is also used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and interactions with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The formyl group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
5-(3-Chlorophenyl)-2-formylphenol: Similar structure with a chlorine atom instead of fluorine.
5-(3-Bromophenyl)-2-formylphenol: Similar structure with a bromine atom instead of fluorine.
5-(3-Methylphenyl)-2-formylphenol: Similar structure with a methyl group instead of fluorine.
Comparison:
Uniqueness: The presence of the fluorine atom in 5-(3-Fluorophenyl)-2-formylphenol imparts unique chemical and biological properties compared to its analogs. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.
Reactivity: The fluorine atom also influences the reactivity of the compound, making it more resistant to metabolic degradation and increasing its potential as a drug candidate.
Applications: While similar compounds may have comparable applications, the specific properties of this compound make it particularly valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZCWCLAAXLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685037 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-02-0 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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